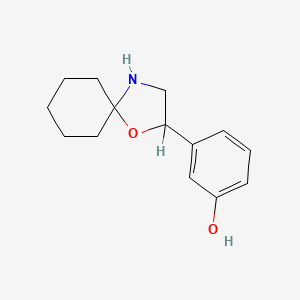

3-(1-Oxa-4-azaspiro(4.5)dec-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25283-29-8 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

3-(1-oxa-4-azaspiro[4.5]decan-2-yl)phenol |

InChI |

InChI=1S/C14H19NO2/c16-12-6-4-5-11(9-12)13-10-15-14(17-13)7-2-1-3-8-14/h4-6,9,13,15-16H,1-3,7-8,10H2 |

InChI Key |

VQSBHOGGWSXXJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)NCC(O2)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Oxa 4 Azaspiro 4.5 Dec 2 Yl Phenol and Analogous Structures

Strategies for the Construction of the 1-Oxa-4-azaspiro[4.5]decane Core

The formation of the 1-oxa-4-azaspiro[4.5]decane nucleus is the cornerstone of synthesizing the target compound. Various synthetic strategies have been developed to construct this intricate spirocyclic system, each with its own advantages and substrate scope.

Metal-Catalyzed Oxidative Cyclization Approaches

Metal-catalyzed oxidative cyclization has emerged as a powerful tool for the synthesis of spirocyclic systems, including the 1-oxa-4-azaspiro[4.5]decane core. This approach often involves the intramolecular cyclization of a suitably functionalized linear precursor, driven by a metal catalyst in the presence of an oxidant.

A notable example involves the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones from p-aminophenol. rsc.org In this multi-step synthesis, p-aminophenol is first reacted with α-glycolic acid or lactic acid to form an amide intermediate. rsc.org The key step is the subsequent metal-catalyzed oxidative cyclization of this amide to yield the spirodienone core. rsc.org This reaction is typically carried out using a copper catalyst, such as tetrakis(acetonitrile)copper(I) perchlorate (Cu[(CH₃CN)₄]ClO₄), in the presence of an oxidant like bis(acetoxy)iodobenzene (PhI(OAc)₂). rsc.org The reaction proceeds under mild conditions, usually at room temperature in a solvent like dichloromethane (DCM). rsc.org

Table 1: Key Reagents in Metal-Catalyzed Oxidative Cyclization

| Reagent | Role |

| p-Aminophenol | Starting Material |

| α-Hydroxy Acid (e.g., Glycolic Acid) | Precursor for Amide |

| Copper(I) Catalyst (e.g., Cu[(CH₃CN)₄]ClO₄) | Cyclization Catalyst |

| Oxidant (e.g., PhI(OAc)₂) | Promotes Cyclization |

This methodology provides a direct route to a highly functionalized spirocyclic core that can potentially be further modified to introduce the desired substitution pattern.

Dearomative Spiroannulation Reactions from Phenol (B47542) Precursors

Dearomative spiroannulation reactions represent another elegant strategy for constructing spirocyclic frameworks from readily available phenolic precursors. These reactions involve the conversion of a planar aromatic system into a three-dimensional spirocycle. While specific examples leading directly to 3-(1-Oxa-4-azaspiro(4.5)dec-2-yl)phenol are not extensively documented, the general principles of this approach are applicable.

Electrochemical methods have been employed for the dearomative spirocyclization of N-arylpropiolamides to synthesize phosphorylated azaspiro[4.5]di/trienones. nih.gov This approach avoids the use of external oxidants and high temperatures, offering a greener alternative. nih.gov The reaction proceeds via a radical-initiated dearomative cyclization. nih.gov

Palladium-catalyzed dearomative aza-[3+2] cycloaddition of anilines with vinylcyclopropanes has also been reported for the synthesis of 1-azaspiro[4.5]decanes, demonstrating the utility of dearomatization in constructing such spirocycles. nih.gov

Multi-component Reactions in Spirocycle Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to spirocycle synthesis. These reactions are highly valued for their ability to rapidly generate molecular complexity from simple starting materials.

While a specific MCR for the direct synthesis of this compound is not prominently described, the application of MCRs in the synthesis of other spiro heterocycles is well-established. For instance, a one-pot, three-component reaction has been developed for the synthesis of azaspirononatriene derivatives. organic-chemistry.org This reaction involves the coupling of in situ generated dipoles from an isocyanide-acetylenic ester adduct with a 4-arylidene-isoxazol-5(4H)-one derivative. organic-chemistry.org Such strategies highlight the potential for developing novel MCRs tailored to the synthesis of the target spirocyclic phenol.

Ring-Closing Metathesis (RCM) in Phenol and Spirocycle Synthesis

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic and macrocyclic compounds. This powerful reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethene. mdpi.com

The application of RCM to the synthesis of spirocycles generally involves the preparation of a precursor containing two appropriately positioned terminal alkenes. The subsequent RCM reaction then forges the new ring system at the spirocenter. While specific applications of RCM for the direct synthesis of this compound are not widely reported, the versatility of RCM suggests its potential utility. For instance, a di-allylated precursor derived from a molecule containing both the phenolic and the amino-alcohol functionalities could theoretically undergo RCM to form the spirocyclic core. The success of such a strategy would depend on the careful design of the RCM precursor and the choice of catalyst to avoid unwanted side reactions. The general utility of RCM is demonstrated in the synthesis of various carbocyclic and heterocyclic systems. harvard.eduyoutube.com

Functionalization Strategies for Phenol Integration

A critical aspect of the synthesis of this compound is the incorporation of the 3-hydroxyphenyl moiety. This can be achieved either by starting with a phenol-containing precursor or by functionalizing the pre-formed spirocyclic core.

Direct Substitution Approaches on the Spirocyclic System

The direct functionalization of a pre-existing 1-oxa-4-azaspiro[4.5]decane core to introduce a phenol group represents a convergent synthetic strategy. However, information on the direct electrophilic aromatic substitution on the 1-oxa-4-azaspiro[4.5]decane ring system itself is scarce in the scientific literature. The reactivity of the spirocycle towards electrophilic substitution would be influenced by the electronic properties of the heterocyclic rings and any existing substituents.

In the absence of direct methods, a multi-step sequence would likely be required. This could involve the introduction of a functional group handle on the spirocycle, which can then be converted to a hydroxyl group on an aromatic ring. For example, the introduction of a halogen could be followed by a palladium-catalyzed hydroxylation or a Newman-Kwart rearrangement followed by hydrolysis. However, the feasibility and efficiency of such an approach would need to be experimentally validated.

Coupling Reactions Involving Phenolic Building Blocks

The formation of the 2-aryl-substituted oxazolidine (B1195125) ring in this compound is conceptually achieved through the condensation of a β-amino alcohol with a phenolic aldehyde. A plausible and direct approach involves the reaction of 1-(aminomethyl)cyclohexanol with 3-hydroxybenzaldehyde. This reaction proceeds via the initial formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization through dehydration to yield the stable oxazolidine ring.

The synthesis of the crucial precursor, 1-(aminomethyl)cyclohexanol, is well-documented and can be accomplished through several methods. A common and efficient route is the Henry (nitroaldol) reaction, which involves the condensation of cyclohexanone with nitromethane in the presence of a base to form 1-(nitromethyl)cyclohexanol. orgsyn.org Subsequent reduction of the nitro group to a primary amine furnishes the desired 1-(aminomethyl)cyclohexanol. orgsyn.org Catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) is a frequently employed method for this reduction.

The general condensation reaction between a β-amino alcohol and an aldehyde to form an oxazolidine is a well-established transformation in organic synthesis. nih.govresearchgate.net While specific conditions for the reaction between 1-(aminomethyl)cyclohexanol and 3-hydroxybenzaldehyde are not extensively detailed in the available literature, the reaction is typically carried out in a suitable solvent, and may be facilitated by the removal of water to drive the equilibrium towards the cyclized product. The presence of the phenolic hydroxyl group on the benzaldehyde may necessitate the use of a protecting group strategy to prevent side reactions, depending on the specific reaction conditions employed.

A representative reaction scheme is presented below:

Scheme 1: Proposed Synthesis of this compound

Step 1: Synthesis of 1-(nitromethyl)cyclohexanol via Henry Reaction

Step 2: Reduction of 1-(nitromethyl)cyclohexanol

Reactant: 1-(nitromethyl)cyclohexanol

Reagent: H₂ gas

Catalyst: Raney Nickel or Pd/C

Product: 1-(aminomethyl)cyclohexanol

Step 3: Condensation and Cyclization

Reactants: 1-(aminomethyl)cyclohexanol, 3-Hydroxybenzaldehyde

Conditions: Dehydrating agent or azeotropic removal of water

Product: this compound

| Step | Starting Material(s) | Key Reagents/Catalysts | Intermediate/Product | Reaction Type |

| 1 | Cyclohexanone, Nitromethane | Base (e.g., NaOEt) | 1-(nitromethyl)cyclohexanol | Henry (Nitroaldol) Reaction |

| 2 | 1-(nitromethyl)cyclohexanol | H₂, Raney Ni or Pd/C | 1-(aminomethyl)cyclohexanol | Reduction of Nitro Group |

| 3 | 1-(aminomethyl)cyclohexanol, 3-Hydroxybenzaldehyde | Dehydrating Agent | This compound | Condensation/Cyclization |

Asymmetric Synthesis of Chiral 1-Oxa-4-azaspiro[4.5]decane Phenol Derivatives

The this compound molecule possesses a chiral center at the C2 position of the oxazolidine ring. The development of enantioselective synthetic methods to access specific stereoisomers is of significant interest. Asymmetric synthesis of chiral 1-oxa-4-azaspiro[4.5]decane phenol derivatives can be approached through several strategies, primarily involving the use of chiral auxiliaries or chiral catalysts during the formation of the oxazolidine ring.

One established approach in asymmetric synthesis is the use of chiral auxiliaries, such as Evans' oxazolidinones. rsc.org These are typically employed in reactions like asymmetric alkylations to control the stereochemistry of newly formed chiral centers. While not directly applicable to the final cyclization step in this specific synthesis, the principles of using a covalently attached chiral moiety to direct the stereochemical outcome of a reaction are fundamental to asymmetric synthesis.

A more direct approach for the asymmetric synthesis of the target molecule would involve the use of a chiral catalyst in the condensation reaction between 1-(aminomethyl)cyclohexanol and 3-hydroxybenzaldehyde. Chiral Brønsted acids or Lewis acids have been shown to catalyze the enantioselective formation of related heterocyclic compounds. For instance, chiral phosphoric acids have been successfully used as catalysts in aza-Michael cyclizations to form enantioenriched pyrrolidines.

Another potential strategy is the asymmetric reduction of a precursor containing a prochiral center. For example, if a precursor to the oxazolidine ring, such as an oxazolone, could be synthesized, its asymmetric hydrogenation could yield the desired chiral oxazolidine. Research has demonstrated the successful asymmetric transfer hydrogenation of 2-oxazolones using chiral diamine ruthenium catalysts, achieving high enantiomeric excesses. researchgate.net This suggests that a similar strategy could be developed for the asymmetric synthesis of the target spirocyclic oxazolidine.

The table below summarizes potential strategies for the asymmetric synthesis of chiral 1-oxa-4-azaspiro[4.5]decane phenol derivatives.

| Strategy | Description | Example of Chiral Inductor | Potential Application |

| Chiral Catalysis | Use of a chiral catalyst to control the stereochemistry of the cyclization reaction. | Chiral Brønsted acids, Chiral Lewis acids, Chiral transition metal complexes. | Enantioselective condensation of 1-(aminomethyl)cyclohexanol and 3-hydroxybenzaldehyde. |

| Asymmetric Reduction | Stereoselective reduction of a prochiral precursor. | Chiral diamine ruthenium catalysts for asymmetric transfer hydrogenation. | Reduction of a hypothetical 1-oxa-4-azaspiro[4.5]dec-2-en-3-ol precursor. |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide the stereochemical outcome of a reaction. | Evans' oxazolidinones. | While not directly applicable to the final cyclization, this is a general strategy in asymmetric synthesis. |

Further research would be required to optimize the specific catalysts and reaction conditions to achieve high enantioselectivity for the synthesis of this compound.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of 3-(1-Oxa-4-azaspiro(4.5)dec-2-yl)phenol, with each technique providing unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of the molecule. In a typical analysis, both ¹H NMR and ¹³C NMR spectra are acquired to provide a complete picture of the molecular connectivity.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the phenolic ring, the oxazolidine (B1195125) ring, and the piperidine (B6355638) ring. The aromatic protons would appear in the downfield region, typically between 6.5 and 7.5 ppm, with splitting patterns determined by their substitution. The methine proton at the C2 position of the oxazolidine ring would present a characteristic signal, while the methylene (B1212753) protons of both heterocyclic rings would appear as complex multiplets in the upfield region.

The ¹³C NMR spectrum provides information on each unique carbon environment. The spiro carbon, where the two rings connect, would have a distinct chemical shift. Aromatic carbons would resonate in the 115-160 ppm range, with the carbon attached to the hydroxyl group being the most downfield. Carbons within the piperidine and oxazolidine rings would appear at higher field strengths. For related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione structures, specific carbon signals have been identified at 183.9, 172.8, 143.9, 129.6, 83.8, and 66.2 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table presents hypothetical, chemically reasonable data based on the analysis of similar compounds.

| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Phenolic -OH | 8.5 - 9.5 (singlet, broad) | - |

| Aromatic C-H | 6.6 - 7.2 (multiplets) | 115 - 130 |

| Aromatic C-O | - | 155 - 158 |

| Aromatic C-C | - | 130 - 132 |

| C2-H (oxazolidine) | 4.5 - 5.0 (multiplet) | 75 - 80 |

| N-H (piperidine) | 2.0 - 3.0 (singlet, broad) | - |

| Oxazolidine CH₂ | 3.5 - 4.2 (multiplets) | 65 - 70 |

| Piperidine CH₂ (adjacent to N) | 2.8 - 3.2 (multiplets) | 45 - 50 |

| Piperidine CH₂ | 1.4 - 1.8 (multiplets) | 25 - 35 |

| Spiro C | - | 80 - 85 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of the compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS provides unambiguous confirmation of the molecular formula, C₁₄H₁₉NO₂. In electrospray ionization (ESI) mode, the compound is typically observed as the protonated molecule [M+H]⁺. The close agreement between the calculated and experimentally observed mass validates the compound's elemental composition. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Ion Formula | [C₁₄H₂₀NO₂]⁺ |

| Calculated m/z | 234.1489 |

| Observed m/z | 234.1491 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be expected to display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group, while a sharper peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching of the secondary amine in the piperidine ring. The C-O stretching of the ether linkage in the oxazolidine ring would likely appear in the 1050-1150 cm⁻¹ region. Aromatic C=C stretching vibrations are expected around 1500-1600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Phenol (B47542) O-H | Stretch, H-bonded | 3200 - 3600 (broad) |

| Amine N-H | Stretch | 3300 - 3400 (medium) |

| Aromatic C-H | Stretch | 3000 - 3100 (sharp) |

| Aliphatic C-H | Stretch | 2850 - 2960 (strong) |

| Aromatic C=C | Stretch | 1500 - 1600 (medium) |

| Ether C-O | Stretch | 1050 - 1150 (strong) |

X-ray Crystallography Studies of 1-Oxa-4-azaspiro[4.5]decane Scaffolds

While a crystal structure for the specific title compound may not be publicly available, X-ray crystallography studies on closely related 1-oxaspiro[4.5]decane derivatives provide critical insights into the likely solid-state conformation, stereochemistry, and intermolecular interactions.

X-ray diffraction analysis of analogous spiro compounds reveals detailed three-dimensional structural information. For the 1-oxa-4-azaspiro[4.5]decane scaffold, the cyclohexane (B81311) or piperidine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net This is the lowest energy conformation for six-membered rings. The five-membered oxazolidine ring is expected to adopt a slightly twisted or envelope conformation. researchgate.net

The spirocyclic nature of the molecule creates a rigid stereochemical center at the spiro carbon. The substituent at the C2 position of the oxazolidine ring introduces another chiral center, leading to the possibility of different diastereomers. The relative stereochemistry between these centers is fixed within a crystal and can be unambiguously determined by X-ray crystallography.

In the solid state, molecules of this compound would arrange into a well-defined crystal lattice stabilized by various intermolecular forces. Given the presence of both a hydrogen bond donor (phenolic -OH and piperidinyl -N-H) and acceptor (phenolic oxygen, ether oxygen, and nitrogen) functionalities, hydrogen bonding is expected to be the dominant interaction governing the crystal packing.

Conformational Dynamics of the Spiro[4.5]decane Ring System

The cyclohexane ring in the spiro[4.5]decane system is not planar and, similar to cyclohexane itself, can adopt several non-planar conformations to relieve ring strain. The most stable and predominant conformation is the chair form. researchgate.net In this arrangement, the carbon atoms alternate above and below a mean plane, minimizing both angle strain and torsional strain. The chair conformation can undergo a ring-flipping process, converting one chair form into another. In this process, axial substituents become equatorial, and equatorial substituents become axial. nih.gov

However, in the case of a spirocyclic system like 1-oxa-4-azaspiro[4.5]decane, the attachment of the oxazolidine ring can influence the conformational equilibrium of the cyclohexane ring. Research on analogous spirodioxolans, specifically cyclohexanespiro-4'-dioxolan, has shown a preference for the conformation where the oxygen atom of the five-membered ring is in an axial position relative to the cyclohexane ring. rsc.orgrsc.org This preference, though slight, indicates that the nature of the spiro-fused heterocyclic ring can impact the conformational dynamics of the cyclohexane moiety.

The five-membered oxazolidine ring is also non-planar and typically adopts a puckered conformation to minimize torsional strain. The most common conformation for such a five-membered ring is the "envelope" or "twist" (half-chair) form. In the envelope conformation, four of the ring atoms are coplanar, and the fifth atom is out of the plane. In the context of the 1-oxa-4-azaspiro[4.5]decane system, the spiro carbon atom is part of this puckered five-membered ring.

The conformational dynamics of the entire spiro[4.5]decane system are therefore a complex interplay between the preferred conformations of the cyclohexane and oxazolidine rings. The interconversion between different conformations, such as the chair-chair flipping of the cyclohexane ring and the pseudorotation of the oxazolidine ring, are key aspects of its dynamic behavior. Dynamic NMR studies on related spiro[4.5]decane systems have been employed to understand these interconversion processes. acs.org

The substitution on the spiro[4.5]decane core, such as the phenol group at the 2-position of the oxazolidine ring in "this compound," can further influence the conformational equilibrium. The steric and electronic effects of the substituent can favor one conformation over others, which can have significant implications for the molecule's interaction with biological targets.

Below is a data table summarizing the key conformational features of the spiro[4.5]decane ring system based on analogous structures and general principles of conformational analysis.

| Ring System | Predominant Conformation | Key Conformational Processes | Influence of Spiro Fusion |

| Cyclohexane Ring | Chair | Chair-chair interconversion (ring flipping) | Potential preference for axial or equatorial orientation of the heteroatoms in the spiro-fused ring. rsc.orgrsc.org |

| Oxazolidine Ring | Envelope or Twist | Pseudorotation | The puckering of the ring is influenced by the rigid spiro junction. |

It is important to note that while analogies can be drawn from similar systems, a definitive and detailed conformational analysis of "this compound" would require specific experimental data from techniques like 2D NMR spectroscopy or single-crystal X-ray diffraction of the compound itself.

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Stability (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the stability of spirocyclic compounds. tubitak.gov.tr DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry and compute a variety of electronic properties. rjpn.org

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. Furthermore, analysis of the molecular electrostatic potential (MEP) map reveals the electron density distribution, highlighting electrophilic and nucleophilic sites and predicting regions susceptible to chemical attack. semanticscholar.org

Other reactivity descriptors such as chemical potential, global hardness, and electrophilicity index are also calculated to provide a comprehensive understanding of the molecule's behavior in chemical reactions. tubitak.gov.trmdpi.com These computational analyses collectively provide a theoretical foundation for the molecule's stability and electronic characteristics. mdpi.com

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -5.85 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.20 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.65 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.50 D | Measures the polarity of the molecule. |

| Chemical Hardness (η) | 2.33 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.65 eV | Quantifies the global electrophilic nature of the compound. |

Mechanistic Pathway Elucidation for Key Reactions

Computational studies are crucial for mapping the detailed mechanistic pathways of the reactions that form spirocyclic systems. rsc.orgmdpi.com By modeling the potential energy surface, researchers can identify the most plausible routes for reactions such as intramolecular spirocyclization. nih.govnih.gov These investigations provide a step-by-step view of bond-forming and bond-breaking events.

A central aspect of mechanistic studies is the identification and characterization of transition states (TS). youtube.comyoutube.com DFT calculations can locate the geometry of the TS, which represents the highest energy point along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). nih.gov

Calculating these energy barriers allows for the comparison of different potential reaction pathways. researchgate.net For instance, in the formation of the oxazaspirodecane ring, computational models can determine the feasibility of various cyclization strategies by quantifying their respective activation energies. A lower energy barrier indicates a kinetically more favorable pathway. nih.govnih.gov

| Reaction Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) | Description |

|---|---|---|---|

| Radical Cyclization | TS-Rad | 15.5 | Intramolecular attack of a phenoxyl radical. |

| Palladium-Catalyzed Cyclization | TS-Pd | 22.0 | Mechanism involving an organopalladium intermediate. rsc.orgnih.gov |

| Acid-Catalyzed Cyclization | TS-Acid | 28.5 | Protonation-initiated intramolecular ring closure. |

Radical-mediated reactions offer a powerful strategy for constructing complex molecular architectures, including spirocycles. rsc.orgnih.gov In the context of 3-(1-oxa-4-azaspiro[4.5]dec-2-yl)phenol, a plausible mechanistic pathway involves the generation of a radical intermediate. nih.gov The process typically involves three phases: initiation, propagation, and termination. libretexts.org

Computational studies suggest that a phenoxyl radical can be formed via a single-electron transfer (SET) or hydrogen atom abstraction from the phenolic hydroxyl group. nih.govscienceopen.com This highly reactive intermediate can then undergo an intramolecular cyclization, attacking a suitable position on the tethered side chain to form the spirocyclic core. nih.gov DFT calculations can model the stability of this radical intermediate and the energy profile of the subsequent cyclization step, confirming the viability of such radical pathways. nih.gov

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. nih.govnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). uncw.eduresearchgate.net Similarly, vibrational frequencies for Infrared (IR) and Raman spectroscopy can be computed and compared with experimental data to confirm the molecular structure. researchgate.net

Furthermore, computational conformational analysis is essential for molecules with flexible components, such as the cyclohexane (B81311) ring in the spiro system. researchgate.net By calculating the relative energies of different conformers (e.g., chair, boat, twist-boat), the most stable, lowest-energy conformation can be identified. This information is critical for understanding the molecule's three-dimensional shape and its interactions with biological targets.

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C-2 (Spiro) | 95.8 | 96.2 | -0.4 |

| C-5 (Spiro) | 70.1 | 69.7 | +0.4 |

| C-Ar (Phenol, C-O) | 155.4 | 155.9 | -0.5 |

| C-Ar (Phenol, C-Spiro) | 132.5 | 132.1 | +0.4 |

Molecular Modeling of Structural Features

Molecular modeling provides a detailed, three-dimensional picture of the compound's structure, including precise information on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For 3-(1-oxa-4-azaspiro[4.5]dec-2-yl)phenol, modeling can confirm the geometry of the spirocyclic junction and the relative orientations of the phenol (B47542) and piperidine (B6355638) rings. nih.govunimore.it

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-O1 | 1.43 Å |

| Bond Length | C5-N4 | 1.47 Å |

| Bond Angle | O1-C5-N4 | 105.2° |

| Bond Angle | C6-C5-C10 | 109.8° |

| Dihedral Angle | C2-C5-C6-C7 | -55.6° (Chair Conformation) |

Chemical Reactivity and Derivatization

Electrophilic and Nucleophilic Reactivity of the Phenolic Moiety

The phenol (B47542) group is a powerful component of the molecule's structure, strongly influencing the reactivity of the aromatic ring. The hydroxyl (-OH) group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.comucalgary.ca This is due to the ability of the oxygen's lone pairs to delocalize into the benzene (B151609) ring, increasing its electron density and stabilizing the cationic intermediate (the arenium ion) formed during the substitution. byjus.com Consequently, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are significantly more nucleophilic than the positions in benzene itself.

Given that the 1-oxa-4-azaspiro[4.5]dec-2-yl substituent is located at the meta-position (position 3), it does not electronically interfere with the directing effect of the hydroxyl group. However, the sheer bulk of the spirocyclic group may exert considerable steric hindrance, potentially impeding the approach of electrophiles to the adjacent ortho position (position 2). numberanalytics.comnumberanalytics.com This could lead to a preference for substitution at the less hindered ortho (position 6) and para (position 4) sites.

Common electrophilic aromatic substitution reactions applicable to this molecule include:

Halogenation: Due to the high activation by the hydroxyl group, halogenation with bromine or chlorine can often proceed without a Lewis acid catalyst. byjus.com Reaction with bromine water, for instance, typically leads to poly-substitution, forming di- and tri-bromo products. libretexts.org

Nitration: Nitration can be achieved using dilute nitric acid to yield a mixture of ortho- and para-nitrophenols. byjus.commlsu.ac.in The use of concentrated nitric acid can lead to the formation of picric acid analogues, though oxidative side reactions are a risk. byjus.comlibretexts.org

Sulfonation: The reaction with sulfuric acid is temperature-dependent. At lower temperatures, the ortho-substituted product is favored, while higher temperatures promote the formation of the thermodynamically more stable para-isomer. mlsu.ac.in

Friedel-Crafts Reactions: Both alkylation and acylation are possible, though the strong activation can lead to multiple alkylations, and the Lewis acid catalyst may coordinate with the heteroatoms of the spirocycle, complicating the reaction.

The phenolic hydroxyl group also imparts nucleophilic character to the molecule, especially upon deprotonation to form the corresponding phenoxide ion. The phenoxide is a highly reactive nucleophile and can participate in reactions such as the Kolbe-Schmidt reaction, where carbon dioxide acts as a weak electrophile to carboxylate the ring, typically at the ortho position. byjus.comlibretexts.org

| Reaction | Typical Reagents | Expected Major Products | Reference |

|---|---|---|---|

| Halogenation | Br₂ in CCl₄ or Br₂(aq) | Mono-, di-, and tri-brominated phenols | byjus.com |

| Nitration | Dilute HNO₃ | Mixture of ortho- and para-nitrophenols | byjus.com |

| Sulfonation | Conc. H₂SO₄ (low/high temp) | ortho- or para-phenolsulfonic acid | mlsu.ac.in |

| Carboxylation (as phenoxide) | 1. NaOH, 2. CO₂, 3. H⁺ | ortho-Hydroxybenzoic acid derivative | libretexts.org |

Transformations Involving the 1-Oxa-4-azaspiro[4.5]decane Heteroatoms (Oxygen and Nitrogen)

The 1-oxa-4-azaspiro[4.5]decane ring system contains two heteroatoms, nitrogen and oxygen, which are key sites for chemical transformations.

The nitrogen atom is a secondary amine and thus behaves as a nucleophile and a base. It is susceptible to a variety of reactions common to secondary amines:

N-Alkylation: Reaction with alkyl halides can introduce an alkyl group onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or acid anhydrides will form the corresponding N-acyl derivative (an amide). This transformation can be useful for modifying the electronic properties of the molecule or for installing protecting groups. nih.gov

N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, could be employed to attach aryl groups to the nitrogen.

| Atom | Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Nitrogen | N-Acylation | Acetyl chloride, (CH₃CO)₂O | N-acetyl amide derivative | nih.gov |

| Nitrogen | N-Alkylation | Methyl iodide (CH₃I) | N-methyl tertiary amine | nih.gov |

| Oxygen/Nitrogen | Ring Opening | Aqueous acid (e.g., HCl) | Ring-opened amino alcohol | N/A |

Ring Expansions, Contractions, and Rearrangement Pathways

The spirocyclic framework, with its inherent ring strain and defined three-dimensional structure, may be susceptible to rearrangement reactions. While specific studies on 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol are not widely documented, plausible rearrangement pathways can be hypothesized based on the reactivity of similar spirocyclic systems. nih.govacs.org

For instance, treatment with strong acids or Lewis acids could protonate the oxygen or nitrogen heteroatoms, initiating a cascade of bond migrations. Such reactions could potentially lead to ring expansion, where one of the rings incorporates atoms from the other, or ring contraction. The specific outcome of such rearrangements is often difficult to predict and depends heavily on the reaction conditions and the stability of the cationic intermediates formed. These pathways remain a speculative but intriguing area for future investigation.

Strategic Derivatization for Exploring Chemical Space

The multiple functional handles on 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol make it an excellent scaffold for creating diverse chemical libraries.

The phenolic hydroxyl group is a prime site for derivatization. Unlike alcohols, phenols react slowly with carboxylic acids, so reactions are typically performed with more reactive reagents like acyl chlorides and acid anhydrides. libretexts.org

Etherification: Formation of ethers can be accomplished by reacting the corresponding phenoxide (formed with a base like NaOH or K₂CO₃) with alkyl halides (Williamson ether synthesis). A variety of alkyl, benzyl, or allyl groups can be introduced. google.com

Esterification: Esters are readily formed by reacting the phenol with acyl chlorides or acid anhydrides. libretexts.orgnih.gov This reaction can be used to introduce a wide array of functionalities and is fundamental in the synthesis of many pharmaceuticals.

| Reaction | Reagent | Product Functional Group | Reference |

|---|---|---|---|

| Etherification | CH₃I / K₂CO₃ | Methyl Ether (-OCH₃) | google.com |

| Esterification | Acetyl Chloride (CH₃COCl) | Acetate Ester (-OCOCH₃) | libretexts.org |

| Esterification | Acetic Anhydride ((CH₃CO)₂O) | Acetate Ester (-OCOCH₃) | libretexts.org |

| Etherification | Benzyl Bromide (BnBr) / Base | Benzyl Ether (-OCH₂Ph) | google.com |

The reactivity of the spirocyclic portion of the molecule can be influenced by modifications made to the phenolic ring, and vice-versa. These substituent effects can be both electronic and steric in nature. nih.govacs.orgnsf.govnih.gov

Electronic Effects: Converting the phenolic hydroxyl group into a stronger electron-donating group (e.g., a methoxy (B1213986) ether, -OCH₃) would increase the electron density throughout the molecule, potentially enhancing the basicity and nucleophilicity of the nitrogen atom in the spirocycle. Conversely, converting it to an electron-withdrawing group (e.g., a trifluoroacetate (B77799) ester, -OCOCF₃) would decrease the nitrogen's basicity.

Steric Effects: Adding substituents to the cyclohexane (B81311) ring of the spiro system would alter the steric environment around the oxazolidine (B1195125) ring. Bulky groups on the cyclohexane could hinder the approach of reagents to the nitrogen atom or even influence the preferred conformation of the five-membered ring, potentially altering its reactivity. Studies on related spirocyclic systems have shown that substituent changes can dramatically alter reaction pathways, leading to divergent synthetic outcomes. nih.gov

This interplay between the different parts of the molecule underscores the complexity and synthetic potential of the 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol scaffold.

Applications in Advanced Chemical Synthesis

Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The inherent chirality of the 1-oxa-4-azaspiro[4.5]decane framework, arising from the spirocyclic center and the stereocenter at the C2 position of the oxazolidine (B1195125) ring, makes 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol a promising candidate for applications in asymmetric catalysis. Chiral auxiliaries and ligands are pivotal in stereoselective synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries.

Chiral oxazolidinones, often referred to as Evans' auxiliaries, are well-established as effective chiral auxiliaries in asymmetric alkylation reactions of enolates. rsc.org By temporarily attaching these auxiliaries to a substrate, they can direct the stereochemical outcome of a reaction. sigmaaldrich.com The oxazolidine moiety within 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol could similarly be exploited. The rigid spirocyclic structure would likely enhance the facial discrimination of incoming reagents, potentially leading to high levels of stereocontrol.

Furthermore, the nitrogen and oxygen atoms within the oxazolidine and piperidine (B6355638) rings can act as coordination sites for metal centers, suggesting its potential as a chiral ligand. Chiral oxazoline-containing ligands are among the most successful and widely used in asymmetric catalysis due to their straightforward synthesis and modular nature. bldpharm.com The combination of the oxazoline-like structure with the piperidine and phenolic functionalities in 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol could give rise to novel ligands with unique steric and electronic properties. Research on other chiral oxa-spirocyclic ligands has demonstrated their efficacy. For instance, a chiral oxa-spirocyclic diphenol, O-SPINOL, has been used to synthesize a tridentate ligand that was successful in the iridium-catalyzed asymmetric hydrogenation of bridged biaryl lactones with excellent yields and enantioselectivities. dicp.ac.cnnih.gov This highlights the potential of spirocyclic phenols in creating highly effective chiral environments for catalysis.

Table 1: Comparison of Chiral Ligands in Asymmetric Hydrogenation

| Ligand Scaffold | Metal Catalyst | Substrate Type | Enantiomeric Excess (ee) | Reference |

| O-SpiroPAP (derived from O-SPINOL) | Iridium | Bridged biaryl lactones | >99% | dicp.ac.cnnih.gov |

| Pyridine-oxazoline | Various | Various | High | rsc.org |

| Chiral N,N'-dioxides | Various | Various | High | rsc.org |

Application as Synthons for Complex Molecular Architectures

The 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol scaffold can serve as a versatile building block, or synthon, for the construction of more complex and biologically active molecules. Spirocyclic frameworks are of increasing interest in drug discovery as they can improve physicochemical properties such as solubility and metabolic stability while exploring novel chemical space.

The oxazolidine ring is a key functional group that can undergo various transformations. For example, chiral 1,3-oxazolidines have been used in diastereoselective additions of Grignard reagents to asymmetrically synthesize substituted piperidines. unair.ac.id The oxazolidine in the target molecule could potentially be opened to reveal an amino alcohol functionality, which can then be further elaborated.

Moreover, spiro-oxazolidinones have been utilized in the synthesis of complex natural products and medicinally relevant compounds. For example, they have been key intermediates in the total synthesis of various biologically active molecules. rsc.org Spiro heterocyclic steroids containing oxazolidinone rings have also been synthesized, demonstrating the utility of this scaffold in creating structurally diverse and pharmacologically relevant compounds. beilstein-journals.orgnih.gov The presence of the phenolic group on the 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol structure provides an additional handle for functionalization, allowing for the attachment of other molecular fragments through reactions such as etherification or C-C bond-forming cross-coupling reactions. rsc.orgresearchgate.net

A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized from 4-aminophenol, a compound structurally related to the phenolic portion of the title compound. nih.gov These spiro compounds were then evaluated for their anticancer activity, showcasing how the spiro-oxazolidine (B91167) core can be a key element in the design of therapeutic agents. nih.gov

Development of Novel Functional Materials Utilizing the Spiro Scaffold

The unique three-dimensional structure of the spiro scaffold in 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol, combined with its multiple functional groups, makes it an interesting candidate for the development of novel functional materials.

The phenolic hydroxyl group is particularly significant in this context. Phenols are known to form coordination complexes with metal ions, leading to the formation of metal-phenolic networks (MPNs). nih.gov These networks have found applications in various biomedical fields, including as coatings for medical implants and as drug delivery systems. nih.gov The ability of the phenolic moiety in 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol to coordinate with metal ions could be exploited to create novel polymeric materials with specific catalytic, electronic, or biomedical properties. The spirocyclic backbone would enforce a rigid and well-defined geometry on these materials.

Furthermore, the direct functionalization of the Csp²–H bonds of the phenol (B47542) ring is a powerful tool for creating new Csp²–C bonds, enabling the diversification of the phenolic scaffold for the synthesis of value-added chemicals and materials. rsc.orgresearchgate.net This could allow for the incorporation of the 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol unit into larger polymeric structures or onto surfaces to create functional coatings.

The combination of the rigid spirocyclic core with the reactive phenolic group and the metal-coordinating oxazolidine and piperidine rings offers a platform for designing materials with tailored properties. For example, the chirality of the molecule could be translated into chiral recognition properties in a polymeric material, which could be useful for enantioselective separations or sensing applications.

Table 2: Potential Functional Materials Derived from Phenolic Spiro Compounds

| Material Type | Key Functional Group | Potential Application | Analogous System Reference |

| Metal-Phenolic Networks (MPNs) | Phenolic hydroxyl | Biomedical coatings, drug delivery | nih.gov |

| Chiral Polymers | Chiral spiro scaffold | Enantioselective separations, chiral sensing | General concept |

| Functional Coatings | Phenolic ring (functionalized) | Modified surfaces with specific properties | rsc.orgresearchgate.net |

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules such as 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. researchgate.netuc.pt These technologies offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions. uc.pt

Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, allows for precise control over parameters like temperature, pressure, and reaction time. This can lead to higher yields, fewer byproducts, and faster reaction optimization. For the synthesis of spirocyclic systems, flow processes can facilitate reactions that are difficult to control in batch, such as highly exothermic or fast reactions. uc.pt The modular nature of flow chemistry setups also allows for the seamless integration of multiple reaction steps, purification, and analysis in a continuous sequence, a concept known as "reaction telescoping." uc.pt

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and development of novel derivatives of 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol. researchgate.netsigmaaldrich.com These systems can perform numerous reactions in parallel, enabling the rapid generation of compound libraries for biological screening. researchgate.net By automating the repetitive tasks of synthesis, chemists can focus on experimental design and data analysis, significantly reducing the time required to identify promising new molecules. synthiaonline.com The integration of retrosynthesis software with automated synthesizers can further streamline the process, from conceptualizing a synthetic route to its physical execution. synthiaonline.com

Table 1: Comparison of Traditional Batch Synthesis and Automated Flow Chemistry

| Feature | Traditional Batch Synthesis | Automated Flow Chemistry |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. |

| Safety | Handling of large volumes of hazardous materials. | Smaller reaction volumes, enhanced heat dissipation. |

| Scalability | Often requires re-optimization for larger scales. | Scalable by running the system for longer periods. |

| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |

| Throughput | Low to medium. | High throughput for library synthesis. |

Advanced Spectroscopic and Imaging Techniques for In-situ Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced spectroscopic and imaging techniques are emerging as powerful tools for the in-situ monitoring of synthetic processes, including those for producing 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol. These methods provide real-time data on reaction kinetics, the formation of intermediates, and the development of impurities. numberanalytics.com

Techniques such as Raman and infrared (IR) spectroscopy can offer molecular-level information about the species present in a reaction mixture without the need for sampling. mdpi.comlongdom.org For instance, the progress of the cyclization step in the synthesis of the oxa-azaspiro scaffold could be monitored by tracking the disappearance of starting material peaks and the appearance of product peaks in the IR spectrum. mdpi.com The use of fiber-optic probes allows for the direct integration of these spectroscopic techniques into reaction vessels or flow reactors, providing continuous data streams. mdpi.com

Fluorescence spectroscopy is another highly sensitive technique that can be employed for real-time monitoring, particularly if any of the reactants, intermediates, or products are fluorescent. longdom.org Furthermore, the integration of chemometrics and machine learning algorithms with spectroscopic data can enable the development of predictive models for reaction outcomes and facilitate automated process control. numberanalytics.comspectroscopyonline.com

Table 2: Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

| Technique | Principle | Information Obtained |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. longdom.org | Molecular vibrational modes, chemical structure. |

| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. mdpi.com | Functional groups, concentration of species. |

| Fluorescence Spectroscopy | Emission of light from a substance that has absorbed light. longdom.org | Presence and concentration of fluorescent species. |

| UV-Vis Spectroscopy | Absorption of ultraviolet-visible light by molecules. mdpi.com | Concentration of chromophoric species. |

Exploration of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.com For the synthesis of 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol and its analogs, there is a significant opportunity to develop more sustainable and environmentally friendly methodologies. nih.gov

Key areas of focus in green synthesis include the use of safer solvents, the development of catalytic reactions, and the improvement of atom economy. mdpi.com For instance, replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. bohrium.com The use of microwave-assisted synthesis is another green approach that can lead to shorter reaction times, higher yields, and reduced energy consumption. tsijournals.com

Catalysis plays a central role in green chemistry, and the development of highly efficient and recyclable catalysts is a major research goal. mdpi.com For the synthesis of spiro-heterocycles, various catalytic systems, including metal-based and organocatalysts, can be explored to promote key bond-forming reactions under milder conditions. rsc.org The use of solid-supported catalysts can also simplify product purification and catalyst recovery, further enhancing the sustainability of the process. nih.gov

Computational Design and Discovery of Novel Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. biointerfaceresearch.com These in silico methods can be powerfully applied to the design and discovery of novel derivatives of 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol with enhanced properties. By simulating the interactions of potential derivatives with biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. nih.gov

Structure-based drug design, for example, can be used to design derivatives that fit precisely into the active site of a target protein. nih.gov This approach has been successfully used to develop potent and selective inhibitors for a variety of enzymes and receptors. researchgate.net Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

Furthermore, computational methods can aid in the discovery of new synthetic routes and the optimization of reaction conditions. By modeling reaction mechanisms and transition states, chemists can gain a deeper understanding of the factors that control reactivity and selectivity, leading to the development of more efficient and robust synthetic protocols. rsc.org

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-(1-Oxa-4-azaspiro[4.5]dec-2-yl)phenol?

Answer:

The synthesis typically involves multi-step organic reactions, including cyclization and functional group protection. For example:

- Spiro-ring formation : Use of DMF as a solvent for nucleophilic substitution or cyclocondensation reactions to construct the 1-oxa-4-azaspiro[4.5]decane core .

- Phenol functionalization : Protection of hydroxyl groups with reagents like tert-butyldimethylsilyl chloride (TBDMSCl) to avoid undesired side reactions during spiro-ring synthesis .

- Characterization : Post-synthesis validation via IR (C=O and NH/OH stretches), (integration of aromatic and spiro protons), and mass spectrometry (APCI for molecular ion confirmation) .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Answer:

Key techniques include:

- X-ray crystallography : Resolves 3D structure and confirms spiro connectivity. Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are standard .

- Spectroscopy :

- IR : Identifies carbonyl (1700–1650 cm) and hydroxyl/nitrile groups .

- NMR : - and -NMR assign proton environments and carbon hybridization (e.g., spiro carbons at δ 60–80 ppm) .

- Mass spectrometry : APCI or ESI-MS confirms molecular weight and fragmentation patterns .

Advanced: How can conformational discrepancies between X-ray crystallography and solution-phase NMR data be resolved?

Answer:

Discrepancies often arise due to dynamic puckering in solution vs. static crystal packing. To address this:

- Cremer-Pople puckering parameters : Quantify ring puckering amplitude () and phase angle () using crystallographic data to compare with NMR-derived NOE restraints .

- Molecular dynamics (MD) simulations : Model solution-phase flexibility and identify dominant conformers .

- Variable-temperature NMR : Probe conformational exchange by observing signal coalescence at higher temperatures .

Advanced: How should researchers design experiments to evaluate the biological activity of this compound?

Answer:

- Target identification : Screen against enzyme targets (e.g., kinases, oxidoreductases) using fluorescence-based assays or SPR (surface plasmon resonance) .

- Structure-activity relationship (SAR) : Synthesize analogs with modifications to the phenol, spiro-ring, or azaspiro nitrogen. Test bioactivity to identify critical pharmacophores .

- Cellular assays : Assess cytotoxicity, membrane permeability (via PAMPA), and intracellular target engagement (e.g., luciferase reporter systems) .

Advanced: How can contradictions in crystallographic data (e.g., disorder, twinning) be addressed during refinement?

Answer:

- SHELXL refinement : Use restraints (e.g., SIMU, DELU) to model disorder while avoiding overfitting. For twinned data, apply HKLF5 format to deconvolute overlapping reflections .

- Validation tools : Check R-value consistency and geometry via PLATON or Coot .

- Puckering analysis : Apply Cremer-Pople coordinates to validate spiro-ring geometry against expected conformational minima .

Advanced: What computational approaches are suitable for predicting physicochemical properties of this compound?

Answer:

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict solubility and bioavailability .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potentials (for reactivity) and vibrational spectra (to validate IR data) .

- Molecular docking : Screen against protein targets (e.g., PDB entries) using AutoDock Vina to prioritize experimental targets .

Advanced: How can researchers address low yields in spiro-ring synthesis?

Answer:

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to balance reaction rate and byproduct formation .

- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts for stereocontrol .

- Microwave-assisted synthesis : Reduce reaction time and improve cyclization efficiency via controlled heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.